molecular formula C₁₄H₂₈O B110266 9-Tetradecen-1-ol, (E)- CAS No. 52957-16-1

9-Tetradecen-1-ol, (E)-

Cat. No. B110266
CAS RN: 52957-16-1
M. Wt: 212.37 g/mol
InChI Key: GSAAJQNJNPBBSX-AATRIKPKSA-N
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Description

“9-Tetradecen-1-ol, (E)-” is a chemical compound with the molecular formula C14H28O . It is also known by other names such as 9,10-Tetradecenol and (E)-tetradec-9-en-1-ol . The compound has a molecular weight of 212.37 g/mol .


Molecular Structure Analysis

The InChI representation of “9-Tetradecen-1-ol, (E)-” is InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ . This indicates the presence of a double bond between the 5th and 6th carbon atoms in the chain. The compound also contains a hydroxyl group (-OH) attached to the 14th carbon atom .


Physical And Chemical Properties Analysis

“9-Tetradecen-1-ol, (E)-” has several computed properties. It has a molecular weight of 212.37 g/mol, an XLogP3-AA value of 5.3, and a topological polar surface area of 20.2 Ų . It also has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Pheromone Research in Insects

9-Tetradecen-1-ol, (E)-, and its variants like (Z)-9-Tetradecen-1-ol acetate, have significant applications in entomological research, particularly in studying insect behavior and pheromone communication. Studies have identified this compound as a component in the sex pheromones of various insects, such as the fall armyworm (Spodoptera frugiperda) and the almond moth (Cadra cautella). These pheromones play crucial roles in mating behaviors and can be used for pest control strategies (Jones & Sparks, 1979), (Brady, 1973).

Attractant and Disruptant in Pest Management

Research also shows the effectiveness of 9-Tetradecen-1-ol derivatives as attractants and disruptants in pest management. For instance, (Z)-9-Tetradecen-1-ol formate has been used to disrupt mating in Heliothis moths, proving to be a potential tool in managing these agricultural pests (Caro, Glotfelty, & Freeman, 2004), (Mitchell, Tumlinson, & Baumhover, 1978).

Synthesis and Chemical Analysis

Further, there is significant interest in the synthesis and chemical analysis of 9-Tetradecen-1-ol and its isomers. These studies aim to better understand the compound's properties and applications, particularly in the context of sex pheromones in various insect species like Ostrinia nubilalis (Li, Yong, & Aisa, 2008).

Inhibition of Pheromone Perception

Interestingly, some research has explored the inhibition of pheromone perception by male cabbage loopers and beet armyworms. This involves studying the effects of compounds like (Z)-9-Tetradecen-1-ol acetate on these species' ability to perceive pheromones, offering insights into pest control methods (Mitchell, 1976).

Olfactory System in Mice

Beyond insect studies, 9-Tetradecen-1-ol, (E)-, and its variants have also been identified in the mammalian olfactory system. For example, (Z)-5-tetradecen-1-ol is a natural ligand for a mouse odorant receptor, enhancing the attractiveness of male mouse urine to females (Yoshikawa et al., 2013).

properties

IUPAC Name

(E)-tetradec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAAJQNJNPBBSX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880834
Record name 9,10-Tetradecenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Tetradecen-1-ol

CAS RN

52957-16-1
Record name (9E)-9-Tetradecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52957-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Tetradecenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052957161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecen-1-ol, (9E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Tetradecenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JMG Barbosa - 2019 - repositorio.bc.ufg.br
… A cerumenolômica demostrou alta eficiência na descriminação das amostras intoxicadas e não intoxicadas usando dois biomarcadores: 9-Tetradecen-1-ol e 2Octildecanol. Em resumo…
Number of citations: 0 repositorio.bc.ufg.br
ND Chen, T You, J Li, LT Bai, JW Hao, XY Xu - journal of food and drug …, 2016 - Elsevier
Plant tissue culture technique is widely used in the conservation and utilization of rare and endangered medicinal plants and it is crucial for tissue culture stocks to obtain the ability to …
Number of citations: 20 www.sciencedirect.com
Z Chen, H Chen, X Wu, J Zhang, DE Evrendilek, J Liu… - Renewable Energy, 2021 - Elsevier
The study bases on the pyrolysis characteristic, kinetic, and thermodynamic parameters and evolved gas analysis to quantity Chinese medicine residues (CMR) and uses artificial …
Number of citations: 25 www.sciencedirect.com
H Huang, J Liu, H Liu, F Evrendilek… - Energy Conversion and …, 2020 - Elsevier
This study aimed to quantify the pyrolytic bioenergy potential of water hyacinth roots (WHR), stems and leaves (WHSL) by assessing their physicochemical properties, pyrolysis …
Number of citations: 161 www.sciencedirect.com
GHC Guimarã es, RS Silva, MS Madruga… - … Supply Chain and …, 2016 - actahort.org
Plant-based coatings could be a strategy to maintain the volatiles profile and quality during storage of pineapple, one of the most consumed fruits worldwide. This study evaluated the …
Number of citations: 3 www.actahort.org
Y Ju, M Liu, T Tu, X Zhao, X Yue, J Zhang, Y Fang… - Food chemistry, 2018 - Elsevier
The effect of regulated deficit irrigation (RDI) on fatty acids and their derived volatiles in ‘Cabernet Sauvignon’ grapes and wines was investigated during two growing seasons in the …
Number of citations: 49 www.sciencedirect.com
FJ Tsai, HJ Liu, MY Lee, CC Lin - Applied Sciences, 2019 - mdpi.com
Featured Application The developed trapping cell device can be used as a collector for analysis of biogenic volatiles from live plants. Abstract A convenient and easy-moving, modified, …
Number of citations: 5 www.mdpi.com
J Ye, L Zhao, Y Lu, H Zhang - 2019 - pdf.hanspub.org
The volatile oil of Lindera aggregata (Sims) Kosterm was extracted by traditional distillation method. The effects of soaking time, extraction time and liquid-material ratio on the extraction …
Number of citations: 0 pdf.hanspub.org
PG Corrêa, LGS Moura, ACF Amaral… - Food Research …, 2023 - Elsevier
Ambelania duckei Markgr is a species of the Apocynaceae family, native to the Amazon region that is unexplored from a nutritional point of view and studied in relation to its chemical …
Number of citations: 2 www.sciencedirect.com
MP Ortiz - 2001 - search.proquest.com
The phospholipid fatty composition of the marine sponges Haliclona sp., Axinyssa sp., Acanthella sp., Stylotella aurantium, Calyx podatypa and Callyspongia fallax was analyzed. The …
Number of citations: 0 search.proquest.com

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